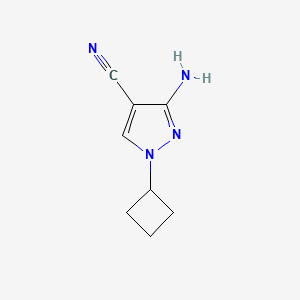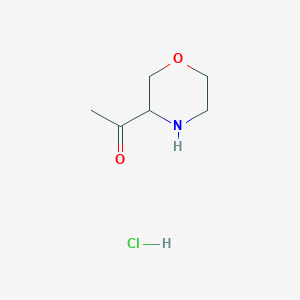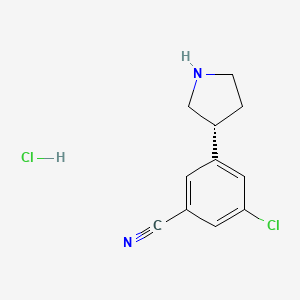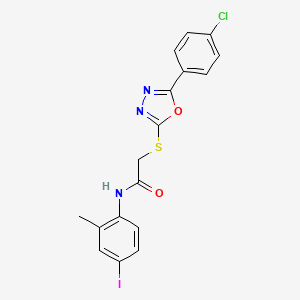
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a trifluoromethyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(trifluoromethyl)pyrimidin-2-amine typically involves the introduction of the trifluoromethyl group and the methylamino group onto a pyrimidine ring. One common method involves the reaction of 5-(trifluoromethyl)pyrimidin-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-5-(trifluoromethyl)pyrimidin-2-one.
Reduction: Reduction reactions can convert the compound into this compound derivatives with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-methyl-5-(trifluoromethyl)pyrimidin-2-one, while reduction can produce various this compound derivatives.
Applications De Recherche Scientifique
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Agrochemicals: It is used in the development of new pesticides and herbicides due to its unique chemical properties.
Material Science: The compound’s stability and reactivity make it useful in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of N-methyl-5-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its cell permeability and resistance to metabolic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-5-(trifluoromethyl)pyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Contains a triazolopyrimidine structure with a trifluoromethyl group.
Uniqueness
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both a trifluoromethyl group and a methylamino group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.
Propriétés
Numéro CAS |
176214-13-4 |
|---|---|
Formule moléculaire |
C6H6F3N3 |
Poids moléculaire |
177.13 g/mol |
Nom IUPAC |
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C6H6F3N3/c1-10-5-11-2-4(3-12-5)6(7,8)9/h2-3H,1H3,(H,10,11,12) |
Clé InChI |
KODKDRILACIVMO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C(C=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)
![5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)

![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)





![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)


![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)
